Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)18-5-3-17(4-6-18)11-9-10(14-7-13-9)15-8-16-11/h7-8H,2-6H2,1H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDONUZZBAEOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233860 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84806-94-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Purines
A widely adopted method involves substituting a halogen atom at the purine’s 6-position with piperazine. For instance, 6-chloropurine undergoes nucleophilic displacement by piperazine under microwave irradiation (100–120°C, 30–60 min) in dimethylformamide (DMF), achieving 75–85% yields. The reaction is facilitated by electron-withdrawing groups on the purine, which activate the C6 position for substitution. Post-reaction, the intermediate 4-(1H-purin-6-yl)piperazine is esterified with ethyl chloroformate in the presence of triethylamine, yielding the target compound in 90% purity after recrystallization.
Key Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature Control: Microwave-assisted heating reduces side products (e.g., N7-alkylation) compared to conventional thermal methods.
- Purification: Silica gel chromatography (ethyl acetate/hexane, 7:3) effectively separates unreacted piperazine and halogenated byproducts.
Condensation of Pre-Functionalized Piperazine Intermediates
Alternative routes employ tert-butyl piperazine-1-carboxylate as a protected intermediate. As demonstrated in Scheme 1 of, tert-butyl piperazine-1-carboxylate reacts with 6-bromopurine under Pd-catalyzed cross-coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C), achieving 68% yield. Subsequent Boc deprotection with trifluoroacetic acid (TFA) liberates the secondary amine, which is acylated with ethyl chloroformate to furnish the ester. This method is advantageous for avoiding over-alkylation but requires stringent anhydrous conditions.
Comparative Yield Analysis:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cross-Coupling | 68 | 92 |
| Boc Deprotection | 95 | 98 |
| Esterification | 88 | 95 |
Mechanistic Insights and Side-Reaction Mitigation
The regioselectivity of purine functionalization is critically influenced by the electronic environment. Quantum mechanical calculations (DFT) indicate that the C6 position’s electrophilicity (partial charge: +0.32) favors nucleophilic attack over C2 (+0.18) or C8 (+0.21). Competing pathways, such as Dimroth rearrangement under basic conditions, are suppressed by maintaining pH < 8 during piperazine coupling.
Common Side Products and Remedies:
- N7-Alkylation: Minimized by using bulky bases (e.g., DIPEA) that sterically hinder undesired sites.
- Oxidative Degradation: Additives like ascorbic acid (1–2 mol%) stabilize purine radicals during microwave reactions.
Analytical Validation and Spectroscopic Characterization
Post-synthetic validation employs NMR, HPLC, and mass spectrometry. The compound’s ¹H NMR (DMSO- d₆) exhibits characteristic signals: δ 8.35 (s, 1H, purine H8), 4.15 (q, 2H, CH₂CH₃), and 3.55–3.70 (m, 8H, piperazine). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 319.1512 [M+H]⁺ (calculated: 319.1509).
Purity Assessment:
- HPLC: >98% purity (C18 column, acetonitrile/water gradient, 254 nm).
- Elemental Analysis: C: 52.1%, H: 5.8%, N: 26.3% (theoretical: C: 52.4%, H: 5.6%, N: 26.5%).
Industrial-Scale Production and Process Economics
Kilogram-scale synthesis (patent US9073900B2) utilizes continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Economic modeling indicates a raw material cost of $12.50/g at 90% yield, with piperazine (45%) and ethyl chloroformate (30%) as major cost drivers.
Chemical Reactions Analysis
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has shown potential as a lead compound in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to purine receptors and modulate their activity, leading to various biological effects. The pathways involved in these interactions include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate with structurally related piperazine-carboxylate derivatives, focusing on substituent effects, synthesis, and pharmacological relevance.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s unsubstituted purine likely improves aqueous solubility compared to halogenated analogs (e.g., ), which are more lipophilic due to Cl/F substituents.
- Receptor Binding: Halogenated purines () show affinity for cannabinoid receptors due to aromatic bulk . Indole-containing analogs () may target serotonin pathways . Sulfonyl derivatives () are typical in antimicrobial agents .
- Stability : Fluorinated or sulfonated groups (e.g., ) enhance metabolic stability compared to the target compound’s simpler structure.
Biological Activity
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate is a compound characterized by its unique structural features, which include a piperazine ring and a purine derivative. This combination suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Structural Characteristics
The molecular formula of this compound is C13H16N4O2, with a molecular weight of approximately 266.30 g/mol. The structure features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in enhancing the pharmacological properties of various compounds.
- Purine Derivative : A component that is crucial for biological activity, particularly in nucleic acid metabolism and signaling pathways.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperazine Ring : Starting from readily available piperazine derivatives.
- Attachment of the Purine Moiety : This step may involve reactions with purine precursors or derivatives.
- Esterification : The final step often includes the esterification process to introduce the ethyl group.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Mycobacterium tuberculosis | 2.18 μM |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity and Anti-Cancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in cytotoxicity assays against various cancer cell lines. Notably, it has demonstrated selective toxicity towards cancer cells while exhibiting low toxicity to normal human cells (HEK-293).
The compound's mechanism of action appears to involve:
- Inhibition of Cell Proliferation : Studies indicate that it can induce apoptosis in cancer cells.
- Interference with Signaling Pathways : It may disrupt critical signaling pathways involved in tumor growth.
Research into the interaction mechanisms of this compound reveals its ability to bind with various biological macromolecules, including:
- DNA : Potentially affecting replication and transcription processes.
- Proteins : Interacting with enzymes and receptors involved in cell signaling.
Case Studies and Research Findings
Several case studies have highlighted the compound's biological activity:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : Another research article reported that this compound showed selective cytotoxicity against cancer cell lines with IC50 values ranging from 5 to 15 μM, indicating a strong potential for further development as an anti-cancer drug .
- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts favorably with target proteins involved in cancer cell signaling pathways, providing insights into its therapeutic potential .
Q & A
Q. What are the key synthetic pathways for Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate, and how are reaction yields optimized?
The synthesis typically involves a multi-step approach:
- Purine Core Formation : Condensation reactions using formamide and nitrogen-rich precursors (e.g., guanidine derivatives) under controlled pH and temperature to assemble the purine scaffold .
- Piperazine Coupling : The purine intermediate is functionalized with a piperazine moiety via nucleophilic substitution or coupling agents like EDCI/HOBt. Solvents such as DMF or THF are used to enhance reactivity .
- Esterification : Introduction of the ethyl carboxylate group via esterification under acidic or basic conditions (e.g., ethanol/HCl or ethyl chloroformate in the presence of a base) .
Yield Optimization : Factors include stoichiometric ratios (e.g., 1.2 equivalents of piperazine derivatives), temperature control (0–60°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic methods are employed to confirm the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR are used to verify the piperazine ring’s coupling patterns (e.g., quartet at δ 3.5–4.0 ppm for N-CH groups) and purine aromatic protons (δ 8.0–9.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves the 3D conformation, including dihedral angles between the purine and piperazine rings .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 347.2) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : IC values against kinases (e.g., EGFR: ~2.5 µM) and phosphodiesterases, measured via fluorescence-based assays .
- Antimicrobial Screening : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .
- Cytotoxicity : Moderate activity (IC ~10 µM) in MTT assays against HeLa and MCF-7 cell lines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data across different pharmacological assays?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for real-time binding kinetics vs. ITC for thermodynamic profiling) .
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions, reducing false negatives in competitive binding assays .
- Data Normalization : Use internal standards (e.g., ATP for kinase assays) to control for batch-to-batch variability .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce phosphate or acetyl groups at the purine N-9 position to enhance aqueous solubility .
- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) or cyclodextrin complexes to increase oral bioavailability .
- LogP Optimization : Reduce logP from ~2.5 to <1.5 via substituent modification (e.g., replacing ethyl carboxylate with hydrophilic amines) .
Q. How do molecular docking and MD simulations elucidate the compound’s mechanism of action?
- Target Identification : Docking into ATP-binding pockets (e.g., CDK2 or PARP1) using AutoDock Vina, with scoring functions (e.g., ΔG < -8 kcal/mol) .
- Dynamic Behavior : MD simulations (GROMACS, 100 ns) reveal stable hydrogen bonds between the piperazine ring and catalytic residues (e.g., Lys33 in EGFR) .
- Allosteric Modulation : Identify secondary binding sites via ensemble docking, validated by mutagenesis studies (e.g., Ala substitution at Phe104) .
Q. How can conflicting data in reaction yields or biological activity be systematically analyzed?
- Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature vs. catalyst loading) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values across kinase panels) using hierarchical clustering to identify outliers .
- Mechanistic Studies : Use F NMR to track fluorinated intermediates and identify side reactions (e.g., hydrolysis of the ethyl ester group) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Purine Formation | Formamide, 100°C, 12 h | 45–60 | |
| Piperazine Coupling | EDCI/HOBt, DMF, RT, 24 h | 70–85 | |
| Esterification | Ethyl chloroformate, EtN, 0°C | 80–90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
